molecular formula C8H13NO B1306990 2-Dimethylaminomethylenecyclopentanone CAS No. 67382-33-6

2-Dimethylaminomethylenecyclopentanone

Cat. No.: B1306990
CAS No.: 67382-33-6
M. Wt: 139.19 g/mol
InChI Key: ZDMLTTPLWSNBND-UHFFFAOYSA-N
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Description

2-Dimethylaminomethylenecyclopentanone is a cyclopentanone derivative featuring a dimethylaminomethylene substituent at the 2-position. The dimethylaminomethylene group introduces both steric and electronic effects, altering the compound’s reactivity and physical properties compared to simpler cyclopentanone analogs.

Properties

CAS No.

67382-33-6

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(dimethylaminomethylidene)cyclopentan-1-one

InChI

InChI=1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10/h6H,3-5H2,1-2H3

InChI Key

ZDMLTTPLWSNBND-UHFFFAOYSA-N

SMILES

CN(C)C=C1CCCC1=O

Canonical SMILES

CN(C)C=C1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This contrasts with chlorophenyl (electron-withdrawing) and hydroxyethyl (polar but less nucleophilic) groups .
  • Steric Effects: The dimethylaminomethylene group introduces moderate steric hindrance, comparable to hydroxyethyl but less than hexyl chains, which may limit reactivity in bulky environments .
  • Solubility: Dimethylaminomethylene likely increases solubility in polar aprotic solvents (e.g., DMF) compared to hexyl-substituted analogs but less than hydroxyethyl derivatives .

Reactivity and Functional Group Interactions

  • Cyclopentanone Core: All compounds retain the ketone group, enabling reactions like aldol condensation or Grignard additions. However, substituents modulate reactivity: Chlorophenyl groups () direct electrophilic substitution para to Cl . Dimethylaminomethylene may facilitate Schiff base formation via the amino group, a pathway absent in hydroxyethyl or hexyl analogs .
  • Thermal Stability: Alkyl chains (e.g., hexyl in ) enhance thermal stability but reduce volatility. Dimethylaminomethylene’s conjugated system might improve stability over hydroxyethyl analogs .

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